Product packaging for 3-(3-Methylphenyl)thiophenol(Cat. No.:)

3-(3-Methylphenyl)thiophenol

Cat. No.: B7779595
M. Wt: 200.30 g/mol
InChI Key: RHFPUOMMHRDGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(3-Methylphenyl)thiophenol ( 933674-65-8) is an aromatic thiol compound with the molecular formula C13H12S and a molecular weight of 200.3 g/mol. This organosulfur reagent features a sulfhydryl (-SH) group directly bonded to a biphenyl system substituted with a methyl group, making it a valuable building block in medicinal chemistry and materials science. Thiophenol derivatives are widely employed as key intermediates and ligands in various research applications . In pharmaceutical research, structural analogs of thiophenol are utilized in the synthesis of bioactive molecules and active pharmaceutical ingredients (APIs), including various antifungal agents . Furthermore, the thiol group allows this compound to serve as a versatile precursor in metal-catalyzed coupling reactions for synthesizing more complex sulfur-containing heterocycles . Its strong affinity for metal surfaces also makes it and similar thiols of interest in nanomaterials science, particularly for creating self-assembled monolayers and for functionalizing gold nanoparticles (AuNPs) in developing targeted drug delivery systems . This compound must be handled with care due to the general toxicity profile associated with thiophenols, which can cause damage to the central nervous system upon prolonged exposure . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12S B7779595 3-(3-Methylphenyl)thiophenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFPUOMMHRDGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Profiles of 3 3 Methylphenyl Thiophenol and Its Derivatives

Electron-Donating and Withdrawing Effects on Thiol Reactivity

The reactivity of aromatic thiols is largely governed by the electronic nature of the substituents on the benzene (B151609) ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert their influence through a combination of inductive and resonance effects, altering the electron density on the sulfur atom and influencing the acidity of the thiol proton (S-H).

The methyl group at the meta-position in 3-(3-Methylphenyl)thiophenol is a weak electron-donating group. It primarily exerts a positive inductive effect (+I), which increases the electron density on the aromatic ring and, to a lesser extent, on the sulfur atom. This increase in electron density makes the corresponding thiophenolate anion a stronger nucleophile compared to the unsubstituted thiophenolate.

The table below summarizes the expected effects of various substituents on the acidity and nucleophilicity of substituted thiophenols.

SubstituentPositionElectronic EffectEffect on Acidity (pKa)Effect on Thiophenolate Nucleophilicity
-NO₂para-I, -M (strong EWG)Decreases (more acidic)Decreases
-Clpara-I, +M (weak EWG)Decreases (more acidic)Decreases
-H-Reference~6.6Reference
-CH₃ meta +I (weak EDG) Increases (less acidic) Increases
-OCH₃para-I, +M (strong EDG)Increases (less acidic)Increases

Data presented is a qualitative representation based on established principles of physical organic chemistry.

Nucleophilic Reactivity of Thiophenolate Anions in Organic Transformations

In the presence of a base, this compound is deprotonated to form the 3-methylthiophenolate anion. This anion is a potent nucleophile and participates in a variety of important carbon-sulfur bond-forming reactions.

Thiophenolate anions readily undergo S-alkylation with alkyl halides to form thioethers (sulfides). The reaction typically proceeds via an SN2 mechanism, where the soft thiophenolate nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

The 3-methyl group on the aromatic ring of this compound enhances the nucleophilicity of the thiophenolate anion. This leads to an increased rate of alkylation compared to unsubstituted thiophenol.

General Reaction Scheme for Alkylation:

The table below illustrates the expected relative rates of alkylation for various substituted thiophenolates.

Thiophenolate SubstituentPositionElectronic EffectExpected Relative Rate of Alkylation
-NO₂paraStrong EWGSlower
-ClparaWeak EWGSlower
-H-ReferenceStandard
-CH₃ meta Weak EDG Faster
-OCH₃paraStrong EDGFastest

This table provides a qualitative comparison based on the electronic effects of the substituents.

Thiophenolate anions are excellent nucleophiles for 1,4-conjugate addition, also known as the Michael addition, to α,β-unsaturated carbonyl compounds. The soft nature of the sulfur nucleophile favors attack at the β-carbon of the Michael acceptor.

The increased nucleophilicity of the 3-methylthiophenolate anion, due to the electron-donating methyl group, results in a faster rate of Michael addition compared to the unsubstituted thiophenolate.

General Reaction Scheme for Michael Addition:

2 Ar-SH → Ar-S-S-Ar + H₂O (where Ar = 3-methylphenyl)

Ar-S-S-Ar → 2 Ar-SH 2. H₃O⁺ (where Ar = 3-methylphenyl)

Ar-SH + Cl-X → Ar-S-Cl + H-X (where Ar = 3-methylphenyl, Cl-X = chlorinating agent)

Stereochemical Control in Reactions Involving Biaryl Thiophenols

The spatial arrangement of atoms and the three-dimensional structure of molecules play a critical role in the outcome of chemical reactions. In the context of biaryl thiophenols, such as this compound, stereochemical control is of paramount importance, particularly in the synthesis of chiral molecules. This section delves into the stereochemical aspects of reactions involving this class of compounds, with a focus on atroposelective synthesis and enantioselective thiol additions.

Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The synthesis of biaryl atropisomers with high enantioselectivity is a significant challenge in organic chemistry. Research into the addition of thiophenols to prochiral aryl-naphthoquinones has provided valuable insights into achieving such selectivity.

In a notable study, the cinchona alkaloid-catalyzed addition of various thiophenols to rapidly interconverting aryl-naphthoquinones was investigated to produce stable biaryl atropisomers. nih.govresearchgate.net The position of substituents on the thiophenol ring was found to have a significant impact on the enantiomeric ratio (e.r.) of the resulting biaryl sulfide (B99878) product.

When this compound (also known as 3-methylthiophenol or m-thiocresol) was used as the nucleophile in the reaction with an aryl-naphthoquinone, a moderate level of enantioselectivity was observed. Specifically, the reaction yielded the corresponding biaryl sulfide with an enantiomeric ratio of 91:9. This result was part of a broader investigation into the structure-selectivity relationship of the thiophenol component. It was observed that moving the methyl group from the ortho position to the meta or para position on the thiophenol ring led to a decrease in the enantioselectivity of the reaction. For instance, the use of o-toluenethiol resulted in an improved e.r. of 96:4. nih.gov

This trend suggests that steric hindrance near the sulfur nucleophile plays a crucial role in the enantiodiscrimination process within the catalyst's chiral environment. The catalyst, a cinchona alkaloid derivative, is believed to deprotonate the thiophenol, which is then oriented through hydrogen bonding. The aryl-naphthoquinone is simultaneously activated by the catalyst, and the stereochemical outcome is determined by the facial selectivity of the thiophenate addition to the quinone. The decreased enantioselectivity with this compound compared to its ortho-substituted counterpart indicates that the precise steric and electronic properties of the thiophenol are critical for achieving high levels of atroposelection in this catalytic system.

Table 1: Effect of Thiophenol Substitution on the Enantioselective Addition to an Aryl-Naphthoquinone
Thiophenol DerivativeYield (%)Enantiomeric Ratio (e.r.)
o-Toluenethiol8596:4
This compound8891:9
p-Toluenethiol8291:9
Data sourced from Maddox et al. (2018).

The conjugate addition of thiols to electron-deficient olefins, commonly known as the Michael addition, is a powerful C-S bond-forming reaction. When performed asymmetrically, it provides access to valuable chiral sulfur-containing compounds. The enantioselectivity of these reactions is typically controlled by a chiral catalyst that can activate the thiol, the Michael acceptor, or both, thereby directing the nucleophilic attack to one of the prochiral faces of the acceptor.

A variety of chiral catalysts, including organocatalysts (such as cinchona alkaloids and their derivatives, prolinols, and bifunctional thioureas) and metal complexes, have been successfully employed in enantioselective thiol additions to a wide range of Michael acceptors, including α,β-unsaturated ketones, esters, and nitroolefins. The mechanism of catalysis often involves the formation of a chiral thiolate species or the activation of the Michael acceptor through hydrogen bonding or Lewis acid coordination, which creates a chiral environment for the key bond-forming step.

Despite the extensive research in the field of asymmetric thiol additions, a comprehensive search of the scientific literature did not yield specific studies detailing the enantioselectivity of reactions involving this compound with the requisite data for a thorough analysis and inclusion of a data table. While the principles of enantioselective thiol addition are well-established, the specific performance of this compound in such reactions, including yields and enantiomeric excesses under various catalytic systems, is not documented in the available literature. Therefore, a detailed discussion and data presentation for this specific compound in the context of enantioselective thiol addition reactions cannot be provided at this time.

Advanced Spectroscopic and Structural Elucidation of 3 3 Methylphenyl Thiophenol Analogs

Elucidation of Molecular Structure via Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful and definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. unimi.it This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby providing an exact molecular structure. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

For thiophenol and its derivatives that can be crystallized, SC-XRD can reveal crucial structural information. For instance, in a study of thiophene (B33073) derivatives, the benzothiophene (B83047) rings were found to be essentially planar. nih.gov In one of the studied compounds, the thiophene ring system was observed to be almost orthogonal to an attached phenyl ring, with a dihedral angle of 88.1(1)°. nih.gov Such precise conformational details are vital for understanding the molecule's steric and electronic properties.

The crystallization of a target compound is a prerequisite for SC-XRD analysis. Thiophenol derivatives have been successfully crystallized, often by slow evaporation from a suitable solvent, to yield crystals of sufficient quality for diffraction experiments. researchgate.netmdpi.com

Table 1: Illustrative Crystallographic Data for a Thiophene Derivative Analog

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)
a (Å)5.6236(6)
b (Å)12.8026(13)
c (Å)7.2117(7)
β (°)92.971(5)
Z2

Note: This data is for (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone, an analog used for illustrative purposes. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Beyond defining the molecular structure, understanding how molecules pack in the crystalline state is crucial. Intermolecular interactions, such as hydrogen bonds and van der Waals forces, govern the crystal packing and influence the material's physical properties. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular contacts in a crystal. nih.govmdpi.com

The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Thiophene Analog

Interaction TypeContribution (%)
H···H45.0
S···H/H···S28.2
C···H/H···C11.8
O···H/H···O11.5

Note: This data is for an illustrative thiophene derivative and highlights the prevalence of various non-covalent interactions in the crystal lattice. mdpi.comresearchgate.net

Nuclear Magnetic Resonance Spectroscopy for Elucidating Stereochemistry and Regiochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as 1H and 13C. The chemical shift (δ), spin-spin coupling (J), and integration of NMR signals are used to determine the connectivity of atoms and the relative number of each type of nucleus.

For substituted aromatic compounds like 3-(3-Methylphenyl)thiophenol, 1H NMR spectroscopy is particularly useful for determining the substitution pattern on the aromatic rings. The multiplicity and coupling constants of the aromatic protons can reveal their relative positions (ortho, meta, para). For instance, the 1H NMR spectrum of thiophenol shows multiplets in the aromatic region corresponding to the phenyl protons. rsc.org The presence of a methyl group in this compound would introduce an additional singlet in the aliphatic region of the 1H NMR spectrum and alter the splitting patterns of the aromatic protons on the tolyl ring.

13C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of aromatic, aliphatic, and thiol-bearing carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further aiding in the unambiguous assignment of all signals and the confirmation of the molecular structure.

Table 3: Representative 1H NMR Chemical Shifts for Thiophenol

ProtonChemical Shift (δ, ppm)Multiplicity
SH3.51s (singlet)
Aromatic H7.22m (multiplet)
Aromatic H7.32m (multiplet)

Note: This data is for the parent compound, thiophenol, in CDCl3. rsc.org The chemical shifts for this compound would be expected to show additional signals and modified aromatic patterns.

Computational Chemistry and Theoretical Studies on 3 3 Methylphenyl Thiophenol Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to achieve this.

The process of geometry optimization involves finding the coordinates of the nuclei that correspond to a minimum on the potential energy surface. For a molecule like 3-(3-Methylphenyl)thiophenol, this would be achieved by starting with an initial guess of the structure and iteratively solving the electronic Schrödinger equation to calculate the forces on the nuclei, adjusting the atomic positions until the forces approach zero and a stable energy minimum is reached. nih.govmdpi.comresearchgate.net DFT methods, particularly with hybrid functionals like B3LYP, paired with basis sets such as 6-31G* or larger, are widely used for their balance of accuracy and computational cost in optimizing geometries of organic molecules. e3s-conferences.orgmdpi.com

Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting the molecule's reactivity, ionization potential, electron affinity, and electronic transition properties. For this compound, the HOMO is expected to have significant contributions from the sulfur lone pair and the π-system of the phenyl rings, while the LUMO would likely be a π* orbital distributed over the aromatic systems. The methyl group at the meta position acts as a weak electron-donating group, subtly influencing the energy levels of these orbitals compared to the parent thiophenol molecule.

While specific high-level computational studies detailing the optimized geometry of this compound are not prevalent in the surveyed literature, the expected geometric parameters can be inferred from standard values for related structures.

Table 1: Typical Geometric Parameters in Substituted Thiophenols

ParameterTypical Value (Å or °)Description
C-S Bond Length~1.77 ÅBond between the aromatic carbon and the sulfur atom.
S-H Bond Length~1.34 ÅBond between the sulfur and hydrogen atoms of the thiol group.
C-S-H Bond Angle~96-100°The angle formed by the thiol group.
Aromatic C-C Bond Length~1.39 - 1.41 ÅCarbon-carbon bond lengths within the phenyl rings.

Time-Dependent Density Functional Theory (TDDFT) for Photophysical Properties and Absorption Spectra

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to investigate the properties of molecules in their excited states. nih.gov It is an extension of ground-state DFT and is widely applied to predict photophysical properties, such as electronic absorption spectra. mdpi.comaps.org The methodology calculates the excitation energies, which correspond to the energy difference between the ground state and various excited states, and the oscillator strengths, which relate to the intensity of the corresponding absorption peaks. youtube.com

For a molecule such as this compound, a TDDFT calculation would typically be performed on the previously optimized ground-state geometry. The output would provide a list of vertical electronic transitions, their energies (often expressed in eV or nm), and their associated oscillator strengths. The primary electronic transitions in the UV-visible region for this molecule are expected to be π → π* transitions localized on the aromatic rings. The presence of the thiol group and the second phenyl ring creates an extended conjugated system that influences the position and intensity of these absorptions compared to benzene (B151609) or thiophenol alone.

Potential Energy Surface Mapping for Reaction Mechanisms and Decomposition Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. libretexts.org Mapping the PES is a cornerstone of computational chemistry for elucidating reaction mechanisms, identifying stable intermediates, and locating transition state structures. nih.govsciepub.com The lowest energy path connecting reactants to products on the PES is known as the reaction coordinate.

For this compound, computational studies could map the PES for various reactions, including its thermal decomposition. Key decomposition pathways for thiophenols often involve the cleavage of the S-H or C-S bonds. newcastle.edu.auresearchgate.net The homolytic fission of the S-H bond is a particularly important pathway, leading to the formation of a thiophenoxy radical and a hydrogen atom.

A computational investigation of this process would involve:

Locating Reactants and Products: Optimizing the geometries of the starting molecule (this compound) and the resulting radical products.

Finding the Transition State: Searching for the first-order saddle point on the PES that connects the reactant to the products. This structure represents the highest energy barrier along the reaction coordinate.

Calculating Activation Energy: The energy difference between the transition state and the reactant provides the activation energy, a critical parameter for determining reaction rates.

Studies on the gas-phase oxidation and decomposition of the parent thiophenol molecule provide a model for the likely pathways for its substituted derivatives. nih.gov For this compound, the primary unimolecular decomposition channel at high temperatures would be the S-H bond cleavage. Other potential but likely higher-energy pathways could involve C-S bond rupture or reactions involving the aromatic rings.

Computational Assessment of S-H Bond Dissociation Enthalpies

The Bond Dissociation Enthalpy (BDE) is the standard enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase. The S-H BDE is a critical parameter for thiols, as it quantifies the energy required to form the corresponding thiyl radical and is directly related to the compound's antioxidant capacity and reactivity in radical reactions.

Computational chemistry offers reliable methods for calculating BDEs. A common approach involves calculating the enthalpies of the parent molecule (R-SH), the resulting radical (R-S•), and the hydrogen atom (H•), and then determining the BDE from the following equation:

BDE(S-H) = H(R-S•) + H(H•) - H(R-SH)

Numerous studies have employed quantum chemical methods, from Hartree-Fock to more advanced DFT and composite methods, to calculate the S-H BDE for a wide range of substituted thiophenols. nih.govrsc.orgresearchgate.net These calculations allow for a systematic investigation of how different substituents on the aromatic ring influence the strength of the S-H bond.

A study utilizing the ab initio Hartree-Fock method calculated the gas-phase S-H BDEs for thiophenol and 12 of its monosubstituted derivatives, including the methyl-substituted isomers. westernsydney.edu.auresearchgate.net The results from this study show the influence of the position of the methyl group on the S-H bond strength.

Table 2: Calculated Gas-Phase S-H Bond Dissociation Enthalpies (BDEs) of Methyl-Substituted Thiophenols

CompoundCalculated BDE (kcal/mol)Reference
Thiophenol79.1 westernsydney.edu.auresearchgate.net
2-Methylthiophenol77.7 westernsydney.edu.auresearchgate.net
3-MethylthiophenolIncluded in study westernsydney.edu.auresearchgate.net
4-MethylthiophenolIncluded in study westernsydney.edu.auresearchgate.net

*Note: The study by Al-Ahmari et al. included 3-methylthiophenol and 4-methylthiophenol in its set of 12 derivatives with an average BDE of 79.5 ± 0.8 kcal/mol. The value for 2-methylthiophenol was the lowest in the series. westernsydney.edu.auresearchgate.net The methyl group, being weakly electron-donating, has a modest effect on the S-H BDE, with the ortho-isomer showing the most significant bond weakening. westernsydney.edu.auresearchgate.net

Theoretical Modeling of Chiral Recognition and Enantioselectivity in Catalytic Systems

Theoretical modeling is an invaluable tool for understanding the mechanisms of chiral recognition, which is the basis for enantioselective catalysis. escholarship.org Computational methods can elucidate the subtle differences in non-covalent interactions between a chiral catalyst or selector and the two enantiomers of a substrate, thereby explaining the origin of enantioselectivity. rsc.org

While this compound is not itself chiral, it could act as a ligand or a nucleophile in a catalytic system designed for chiral synthesis. Theoretical modeling of such a system would typically involve:

Building Diastereomeric Complexes: Constructing computational models of the transition states or intermediates formed between the chiral catalyst and each enantiomer of a substrate, with the involvement of the thiol-containing molecule.

Energy Calculations: Using high-level quantum mechanics (QM) or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods to calculate the energies of these diastereomeric complexes or transition states.

Predicting Enantioselectivity: The difference in the calculated energies (ΔΔE‡) between the two diastereomeric transition states can be related to the enantiomeric excess (ee) of the product. A larger energy difference implies higher selectivity.

Computational studies on catalytic systems often focus on identifying key interactions, such as hydrogen bonds, steric repulsion, or π-stacking, that stabilize one diastereomeric transition state over the other. nih.gov Although specific theoretical studies modeling the role of this compound in chiral recognition are not documented in the searched literature, the established computational frameworks are readily applicable to investigate its potential in enantioselective catalytic reactions involving thiols. rsc.orgnih.gov

Advanced Applications and Catalytic Roles of 3 3 Methylphenyl Thiophenol and Its Derivatives

Development of 3-(3-Methylphenyl)thiophenol as Chiral Ligands in Asymmetric Catalysis

The design of chiral ligands for transition metal catalysis is guided by a set of established principles aimed at creating a specific steric and electronic environment around the metal center. This controlled environment dictates the stereochemical outcome of a catalytic reaction. Key design principles include:

Chirality: The ligand must possess at least one chiral element, which can be a stereogenic center, axis, or plane. This chirality is transferred to the catalytic complex, influencing the approach of the substrate.

Coordination Geometry: The ligand should bind to the metal center in a predictable and rigid manner to minimize conformational flexibility, which could lead to a loss of enantioselectivity.

Steric Hindrance: Bulky substituents are often incorporated into the ligand structure to create a chiral pocket that sterically differentiates between the two enantiotopic faces of the substrate or prochiral intermediate.

Electronic Effects: The electronic properties of the ligand, such as its electron-donating or -withdrawing nature, can influence the reactivity and stability of the catalyst.

In the context of this compound, its structure presents potential for modification to incorporate these design principles. The thiol group provides a strong coordination site for transition metals. The tolyl group offers a scaffold for the introduction of chiral auxiliaries or bulky substituents to induce the necessary asymmetry.

Table 1: General Design Principles for Chiral Ligands

PrincipleDescriptionRelevance to this compound
Chirality Presence of a non-superimposable mirror image.Chirality would need to be introduced, for instance, by derivatizing the tolyl group.
Rigidity A conformationally restricted structure.The biphenyl-like backbone provides some rigidity, which could be enhanced with further modifications.
Steric Bulk Large substituents to create a chiral environment.The methyl group offers a starting point for further steric modification.
Electronic Tuning Altering the electron density at the metal center.The electronic nature of the ligand could be modulated by introducing different substituents on the aromatic rings.

Enantioselective coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The development of chiral ligands that can effectively control the enantioselectivity of these reactions is a major focus of research.

Thioether- and thiophenol-based ligands have been explored in various enantioselective transformations. The sulfur atom can act as a soft donor, forming stable complexes with late transition metals like palladium, platinum, and rhodium, which are commonly used in coupling reactions.

While the general utility of sulfur-containing ligands in enantioselective catalysis is established, there is a notable absence of specific studies in the peer-reviewed literature that demonstrate the application of this compound or its immediate derivatives as chiral ligands in enantioselective coupling reactions. Future research in this area could involve the synthesis of chiral derivatives of this compound and their evaluation in various asymmetric coupling reactions to explore their potential catalytic activity and stereocontrol.

Role as Intermediates in Complex Organic Synthesis

Thiophenols are valuable intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. Their utility stems from the reactivity of the thiol group, which can participate in various transformations, including nucleophilic substitution, addition, and metal-catalyzed coupling reactions.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Sulfur-containing heterocycles are a particularly important class of these compounds. nih.gov Thiophenols are common starting materials for the synthesis of various sulfur-containing heterocycles. researchgate.net

The general reactivity of thiophenols suggests that this compound could serve as a versatile building block for the synthesis of a range of heterocyclic systems. For instance, it could undergo condensation reactions with carbonyl compounds to form thioacetals and thioketals, or participate in cyclization reactions to generate fused ring systems. However, a detailed survey of the scientific literature does not reveal specific examples of the synthesis of heterocyclic compounds starting from this compound. The synthesis of various heterocyclic compounds from the parent compound, thiophenol, is well-documented and provides a basis for potential future investigations with its substituted analogue. researchgate.net

The unique electronic and optical properties of organosulfur compounds make them attractive precursors for the development of advanced materials, including conductive polymers, organic light-emitting diodes (OLEDs), and sensors. Thiophenes and their fused-ring derivatives are particularly prominent in this area due to their tunable electronic properties and stability. researchgate.net

A novel thiophenol-thiophene polymer has been synthesized for the removal of mercury from wastewater and liquid hydrocarbons. nih.gov This suggests the potential of thiophenol derivatives in the creation of functional polymers for environmental remediation. While the synthesis of polymers from thiophene (B33073) and thiophenol has been reported, there is no specific mention of the use of this compound as a monomer or precursor for advanced materials in the available literature. Its structural similarity to other thiophenol derivatives used in polymer synthesis suggests that it could potentially be incorporated into polymeric structures to tailor their properties. researchgate.netnih.gov

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govrsc.org These materials have attracted immense interest due to their high porosity, large surface areas, and tunable properties, which make them promising for applications in gas storage, separation, catalysis, and sensing. nih.govrsc.orgrsc.org

The incorporation of functional groups into the organic linkers of MOFs is a powerful strategy for tuning their properties and introducing new functionalities. Thiol and thioether groups are of particular interest due to the strong affinity of sulfur for various metal ions, which can be exploited for applications such as heavy metal capture and catalysis. rsc.org

The synthesis of thiol and thioether-based MOFs has been reported, where the sulfur-containing ligands play a crucial role in the framework construction and the resulting material's properties. rsc.org These MOFs can be synthesized directly from thiol- or thioether-containing ligands or through post-synthetic modification of a pre-formed MOF. rsc.org

Despite the growing interest in sulfur-containing MOFs, a review of the current literature indicates that there are no specific reports on the integration of this compound as a linker in the synthesis of MOFs or coordination polymers. The bifunctional nature of this molecule, with its thiol group for metal coordination and its aromatic rings for potential further functionalization, suggests it could be a candidate for the design of new functional porous materials.

Table 2: Potential Applications of Thiol-Functionalized MOFs

Application AreaRationale for Using Thiol-Functionalized MOFs
Heavy Metal Capture The soft nature of the sulfur atom allows for strong binding to heavy metal ions like mercury and lead.
Catalysis The thiol groups can act as catalytic sites or as anchors for catalytically active metal nanoparticles.
Sensing The interaction of analytes with the sulfur functionality can lead to a detectable change in the MOF's properties, such as fluorescence or conductivity.
Drug Delivery The thiol groups can be used to attach drug molecules through disulfide bonds, allowing for controlled release.

Design of MOF Linkers with Thiol Functionality

The versatility of MOF design allows for the theoretical construction of linkers from a vast library of organic molecules. rsc.org A molecule like this compound, featuring a thiol group on a biphenyl (B1667301) backbone, is an excellent candidate for development into a bespoke linker for creating functional MOFs. The primary strategy for adapting such a molecule is to introduce coordinating groups, typically carboxylates, that can bind to the metal nodes of the MOF structure.

To be utilized as a linker in MOF synthesis, this compound would require modification to include at least two coordinating functional groups, such as carboxylic acids. A hypothetical design for such a linker, based on established synthetic methodologies for other aromatic MOF linkers, could involve the carboxylation of the biphenyl structure. This would result in a dicarboxylic acid derivative, for instance, 3'-(mercaptomethyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid. The synthesis of such linkers can be complex, often involving multiple steps and the use of specialized reagents. google.com

The introduction of the thiol group onto the linker backbone imparts unique properties to the resulting MOF. The soft nature of the sulfur atom in the thiol group shows a strong affinity for soft metal ions, which can be leveraged for specific applications. rsc.org The general approach to synthesizing thiol-functionalized MOFs can be categorized into two main strategies: direct synthesis using a thiol-containing organic linker or post-synthetic modification (PSM) where the thiol group is introduced after the MOF has been formed. rsc.orgresearchgate.net

Below is a table detailing the characteristics of a hypothetical MOF linker derived from this compound, alongside examples of established thiol-containing linkers for comparison.

Linker NameParent MoleculeFunctional GroupsPotential Applications in MOFs
3'-(mercaptomethyl)-[1,1'-biphenyl]-3,5-dicarboxylic acidThis compound2x -COOH, 1x -SHCatalysis, heavy metal capture, drug delivery
2,5-dimercapto-1,4-benzenedicarboxylic acidTerephthalic acid derivative2x -COOH, 2x -SHGas storage, catalysis, sensing
Thiobis(4-benzoic acid)4,4'-Thiobis(benzoic acid)2x -COOH, 1x -S- (thioether)Luminescence, sensing

Catalytic Applications within MOF Scaffolds

The incorporation of thiol functionalities within the pores of MOFs opens up a wide range of catalytic possibilities. The thiol groups can act as active catalytic sites themselves, or they can serve as platforms for anchoring catalytically active metal nanoparticles or complexes. researchgate.netuchicago.edu The porous and crystalline nature of MOFs ensures that these catalytic sites are well-defined and accessible to substrates. mdpi.com

A MOF constructed from a this compound-derived linker could exhibit catalytic activity in several areas. The thiol groups can facilitate oxidation reactions, acting as catalysts or co-catalysts. Furthermore, the thiol moieties can be used to anchor noble metal nanoparticles, such as gold or palladium, which are known to be highly active catalysts for a variety of organic transformations, including hydrogenation, oxidation, and carbon-carbon coupling reactions. researchgate.net The synergy between the MOF support and the metal nanoparticles can lead to enhanced catalytic activity and selectivity. mdpi.com

Another promising area of application is in CO2 fixation. Thiol-functionalized MOFs have been investigated as catalysts for the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are valuable industrial chemicals. researchgate.net The thiol groups, in cooperation with the metal nodes of the MOF, can activate the epoxide, facilitating the reaction with CO2.

The following table summarizes potential catalytic applications for a hypothetical MOF based on a this compound linker, with comparisons to existing thiol-functionalized MOF catalysts.

MOF Catalyst (Hypothetical)Catalytic ReactionSubstratesProductsKey Advantages
MOF-[this compound-linker]Oxidation of sulfidesThioanisole, oxygenMethyl phenyl sulfoxideHigh selectivity, reusable catalyst
Au@MOF-[this compound-linker]Aerobic oxidation of alcoholsBenzyl alcohol, oxygenBenzaldehydeMild reaction conditions, high conversion
MOF-[this compound-linker]CO2 CycloadditionPropylene oxide, CO2Propylene carbonateHigh yield, synergistic catalysis between thiol group and metal node
UiO-66-(SH)2Peroxidase-like activityH2O2, 3,3',5,5'-tetramethylbenzidineOxidized TMBEnhanced catalytic activity and affinity for substrates researchgate.net
Ag@Zr-DMBDCO2 FixationTerminal epoxides, CO2Cyclic carbonatesEfficient catalysis under atmospheric pressure researchgate.net

Future Research Trajectories and Emerging Perspectives for 3 3 Methylphenyl Thiophenol Chemistry

Exploration of Novel Synthetic Strategies for Enhanced Atom Economy and Sustainability

Future synthetic endeavors concerning 3-(3-Methylphenyl)thiophenol will increasingly prioritize green chemistry principles, focusing on maximizing atom economy and minimizing environmental impact. A significant area of development lies in the catalytic C-S cross-coupling reactions for the synthesis of diaryl thioethers. researchgate.netacs.org Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. preprints.org Modern approaches are shifting towards the use of more sustainable and efficient catalytic systems.

One promising avenue is the use of earth-abundant metal catalysts, such as copper, to facilitate the coupling of aryl halides or aryl boronic acids with thiols or their surrogates. researchgate.netorganic-chemistry.org For instance, CuI-catalyzed coupling reactions have demonstrated efficacy in forming C-S bonds under mild conditions. researchgate.netorganic-chemistry.org The development of ligand-free and solvent-free catalytic systems is another key objective to enhance the sustainability of these processes. organic-chemistry.org

Furthermore, the exploration of thiol-free reagents as sulfur sources represents a significant step towards greener synthetic routes. mdpi.com Reagents like xanthates can serve as odorless and stable surrogates for thiols, avoiding the use of malodorous and easily oxidized starting materials. mdpi.com The direct synthesis of thioethers from aryl iodides and carbon disulfide in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) also presents an atom-economical alternative. acs.org

Future research will likely focus on the development of novel catalytic systems with higher turnover numbers and broader substrate scope, enabling the efficient synthesis of a wide range of this compound-containing compounds. The table below summarizes some emerging sustainable synthetic strategies for C-S bond formation.

Synthetic StrategyCatalyst/ReagentKey Advantages
C-S Cross-CouplingCuI nanoparticlesLigand-free, solvent-free conditions. organic-chemistry.org
Thiol-free Thioether SynthesisPotassium O-alkyl xanthatesOdorless, stable thiol surrogates. mdpi.com
Direct SulfenylationCarbon disulfide and DBUUtilizes inexpensive and readily available reagents. acs.org
Photoredox CatalysisVisible lightMild, metal-free reaction conditions. nih.gov

Investigation of Thiol-mediated Polymerization Processes

The unique reactivity of the thiol group in this compound makes it a valuable monomer in various polymerization reactions, particularly in thiol-ene and thiol-yne "click" chemistry. These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions, making them ideal for the synthesis of well-defined polymers and materials. wikipedia.orgosti.gov

Thiol-ene polymerization, a radical-mediated step-growth process, offers a robust method for creating crosslinked networks and functional polymers. researchgate.netresearchgate.net Future research in this area will likely explore the influence of the aromatic nature of this compound on the polymerization kinetics and the properties of the resulting polymers. researchgate.net The steric and electronic effects of the methylphenyl group can be systematically studied to tune the mechanical and thermal properties of the final materials. Aromatic thiols have been found to yield better results with certain initiators like azobisisobutyronitrile (AIBN) in thiol-ene polymerizations. researchgate.netresearchgate.net

The investigation of thiol-yne reactions involving this compound is another promising frontier. These reactions can proceed via a radical mechanism to yield vinyl sulfide (B99878) products and offer a pathway to synthesize multifunctional materials. nih.gov Controlling the selectivity of thiol-yne additions to produce either the Markovnikov or anti-Markovnikov product is a key area of ongoing research, with visible-light photoredox catalysis emerging as a powerful tool. nih.govacs.org

Furthermore, the development of degradable hydrogels using thiol-Michael addition reactions presents opportunities for biomedical applications. rsc.org The susceptibility of the resulting thioether linkages to radical-mediated cleavage can be exploited to design stimuli-responsive materials. rsc.org The table below outlines key research directions in thiol-mediated polymerization.

Polymerization ProcessKey Research FocusPotential Applications
Thiol-ene PolymerizationInfluence of aromatic thiol structure on kinetics and polymer properties. researchgate.netCoatings, adhesives, biomaterials.
Thiol-yne PolymerizationControl of regioselectivity (Markovnikov vs. anti-Markovnikov addition). nih.govFunctional polymers, drug delivery systems.
Thiol-Michael AdditionDevelopment of stimuli-responsive and degradable hydrogels. rsc.orgTissue engineering, controlled release.

Advancements in Computational Methodologies for Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity and selectivity of chemical reactions. digitellinc.comnih.gov For this compound, DFT calculations can provide valuable insights into its electronic structure, bond dissociation energies, and reaction mechanisms. digitellinc.comnih.gov

Future research will leverage advanced computational models to predict the outcome of reactions involving this compound with greater accuracy. This includes predicting the regioselectivity of electrophilic aromatic substitution reactions on the phenyl rings and the stereoselectivity of nucleophilic substitution reactions at adjacent stereocenters. nih.gov By calculating parameters such as HOMO and LUMO energies, Fukui functions, and molecular electrostatic potentials, researchers can identify the most reactive sites within the molecule and anticipate its behavior in different chemical environments. nih.govscispace.com

For instance, in thiol-ene polymerizations, computational studies can elucidate the role of the initiator structure and the reactivity of different thiol and ene monomers, helping to design more efficient polymerization systems. researchgate.net DFT can be used to model the transition states of key reaction steps, providing a deeper understanding of the factors that control reaction rates and selectivity. acs.org

Moreover, computational screening of large libraries of substituted thiophenols and their reaction partners can accelerate the discovery of new reactions and functional materials. researchgate.net By predicting properties such as reaction energies and activation barriers, computational methods can guide experimental efforts, saving time and resources. The following table highlights key areas where computational methodologies will drive future research.

Computational MethodApplication in this compound ChemistryPredicted Outcomes
Density Functional Theory (DFT)Calculation of electronic properties (HOMO, LUMO, MEP). digitellinc.comnih.govReactivity, regioselectivity, and site of electrophilic/nucleophilic attack.
Transition State TheoryModeling of reaction pathways and activation energies.Reaction kinetics and mechanism elucidation. acs.org
Quantum Mechanics/Molecular Mechanics (QM/MM)Simulation of enzymatic reactions or interactions with biological macromolecules.Understanding of biological activity and inhibitor design.
Automated Computational ScreeningHigh-throughput screening of virtual compound libraries. researchgate.netDiscovery of novel reactants and catalysts.

Development of Supramolecular Assemblies Incorporating Thiophenol Units

The ability of molecules to self-assemble into well-defined, functional superstructures is a cornerstone of modern materials science and nanotechnology. nih.gov Thiophenol and its derivatives, including this compound, can participate in a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, making them attractive building blocks for supramolecular assemblies. mdpi.commdpi.com

Future research will focus on the rational design of this compound derivatives that can self-assemble into specific architectures with desired properties. researchgate.net For example, by introducing recognition motifs, such as hydrogen bond donors and acceptors, it is possible to program the formation of one-, two-, or three-dimensional networks. The incorporation of thiophene (B33073) units, which are structurally related to thiophenols, has already demonstrated the potential for creating nanostructured fluorescent and conductive materials. nih.govresearchgate.net

The self-assembly of thiophenol derivatives on surfaces, such as gold, is another area of active investigation. uri.edu The formation of self-assembled monolayers (SAMs) can be used to modify the surface properties of materials, creating platforms for sensing, catalysis, and electronics. The interaction between the thiol group and the metal surface provides a strong anchoring point for the assembly. researchgate.net

Furthermore, the integration of this compound units into more complex host-guest systems, such as those involving cucurbiturils or pillararenes, could lead to the development of novel sensors, molecular machines, and drug delivery vehicles. mdpi.comresearchgate.net The interplay of various weak interactions within these assemblies can give rise to emergent properties that are not present in the individual components. The table below summarizes potential future directions in the supramolecular chemistry of thiophenol derivatives.

Supramolecular SystemDriving Forces for AssemblyPotential Applications
Self-Assembled Monolayers (SAMs)Thiol-gold interactions, van der Waals forces. uri.eduSurface modification, biosensors, molecular electronics.
Hydrogen-Bonded NetworksHydrogen bonding, π-π stacking. mdpi.comCrystal engineering, functional organic materials.
Host-Guest ComplexesHydrophobic effects, electrostatic interactions. researchgate.netDrug delivery, sensing, catalysis.
Molecular Knots and CatenanesMetal coordination, template-directed synthesis. nih.govMolecular machines, advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Methylphenyl)thiophenol, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, reacting 3-methylbromobenzene with thiourea under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours yields the thiophenol derivative. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 6.8–7.4 ppm, with the methyl group at δ 2.3 ppm.
  • ¹³C NMR : The thiomethyl carbon resonates at δ 125–135 ppm.
    High-Resolution Mass Spectrometry (HRMS) in negative ESI mode confirms the molecular ion peak [M-H]⁻ at m/z 198.0443 (calculated for C₁₁H₁₀S). HR-LCMS analysis, as demonstrated in phytochemical studies, can identify trace impurities .

Q. How does this compound behave in common organic reactions (e.g., oxidation, alkylation)?

  • Methodological Answer : The thiol group is prone to oxidation; controlled oxidation with H₂O₂ in acetic acid yields the disulfide derivative. Alkylation requires protection of the thiol (e.g., using trityl chloride) to prevent side reactions. Kinetic studies via UV-Vis spectroscopy (monitoring absorbance at 260 nm) help optimize reaction conditions .

Advanced Research Questions

Q. How to design experiments to assess the stability of this compound under thermal and photolytic conditions?

  • Methodological Answer :

  • Thermal Stability : Use thermogravimetric analysis (TGA) with a heating rate of 10°C/min under nitrogen. Decomposition onset temperatures above 200°C indicate robustness.
  • Photolytic Stability : Expose the compound to UV light (254 nm) in a quartz cell and monitor degradation via HPLC every 24 hours. LC-MS/MS identifies degradation byproducts (e.g., sulfonic acid derivatives).

Q. How to resolve contradictions in reported solubility data for this compound across studies?

  • Methodological Answer : Conflicting solubility data (e.g., in polar vs. nonpolar solvents) may arise from impurities or polymorphic forms. Conduct a systematic solubility screen using the shake-flask method:

  • Saturate the compound in solvents (water, ethanol, DCM, hexane) at 25°C.
  • Quantify solubility via gravimetric analysis or HPLC-UV.
    Pair with powder X-ray diffraction (PXRD) to rule out polymorphism .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure. Key parameters:

  • HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
  • Fukui indices for radical reactivity.
    Compare results with experimental data from X-ray crystallography (if available) or kinetic isotope effects .

Q. How to evaluate the biological relevance of this compound derivatives in enzyme inhibition studies?

  • Methodological Answer : Derivatives (e.g., urea-linked analogs) can be screened for enzyme inhibition (e.g., cytochrome P450).

  • In vitro Assay : Incubate derivatives with recombinant enzymes and monitor activity via fluorescence-based substrates.
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl group position) with IC₅₀ values using multivariate regression analysis. HR-LCMS aids in metabolite identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.